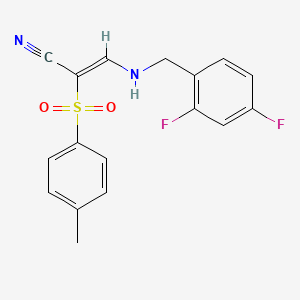
3-(((2,4-Difluorophenyl)methyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(((2,4-Difluorophenyl)methyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H14F2N2O2S and its molecular weight is 348.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(((2,4-Difluorophenyl)methyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of difluorophenyl and methylphenyl sulfonyl groups, suggests promising biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14F2N2O2S
- Molecular Weight : 348.37 g/mol
- CAS Number : 1025300-50-8
The biological activity of this compound can be attributed to its interaction with specific biological pathways:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and fluid secretion.
- Receptor Modulation : The difluorophenyl moiety can interact with various receptors, potentially modulating neurotransmitter release and influencing neurological pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that related compounds induce apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. In vitro tests indicated that it can inhibit the growth of Gram-positive bacteria, likely due to its ability to penetrate bacterial membranes effectively .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a structurally similar compound in human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and apoptosis .
Study 2: Antimicrobial Activity
In a comparative study, researchers tested the antimicrobial effects of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, demonstrating its potential as a lead compound for developing new antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H14F2N2O2S |
| Molecular Weight | 348.37 g/mol |
| CAS Number | 1025300-50-8 |
| Anticancer MIC | 10 µM (in MCF-7 cells) |
| Antimicrobial MIC (S. aureus) | 15 µg/mL |
Eigenschaften
IUPAC Name |
(Z)-3-[(2,4-difluorophenyl)methylamino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-12-2-6-15(7-3-12)24(22,23)16(9-20)11-21-10-13-4-5-14(18)8-17(13)19/h2-8,11,21H,10H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQXCIPJENAICN-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNCC2=C(C=C(C=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NCC2=C(C=C(C=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














